molecular formula C15H24N4O2 B7150050 N-(2,3-dimethylcyclohexyl)-N'-(1,5-dimethylpyrazol-3-yl)oxamide

N-(2,3-dimethylcyclohexyl)-N'-(1,5-dimethylpyrazol-3-yl)oxamide

Cat. No.: B7150050
M. Wt: 292.38 g/mol
InChI Key: IEZMPJRJRBKXFV-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-N’-(1,5-dimethylpyrazol-3-yl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound features a cyclohexyl ring and a pyrazolyl group, both of which are substituted with methyl groups, contributing to its unique chemical properties.

Properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-N'-(1,5-dimethylpyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-9-6-5-7-12(11(9)3)16-14(20)15(21)17-13-8-10(2)19(4)18-13/h8-9,11-12H,5-7H2,1-4H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZMPJRJRBKXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C(=O)NC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-N’-(1,5-dimethylpyrazol-3-yl)oxamide typically involves the reaction of 2,3-dimethylcyclohexylamine with 1,5-dimethylpyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-N’-(1,5-dimethylpyrazol-3-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclohexyl or pyrazolyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-N’-(1,5-dimethylpyrazol-3-yl)oxamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclohexyl)-N’-(pyrazol-3-yl)oxamide: Lacks the methyl substitutions, which may affect its chemical reactivity and biological activity.

    N-(2,3-dimethylcyclohexyl)-N’-(pyrazol-3-yl)oxamide: Similar structure but without the methyl groups on the pyrazolyl ring.

    N-(cyclohexyl)-N’-(1,5-dimethylpyrazol-3-yl)oxamide: Similar structure but without the methyl groups on the cyclohexyl ring.

Uniqueness

The presence of methyl groups on both the cyclohexyl and pyrazolyl rings in N-(2,3-dimethylcyclohexyl)-N’-(1,5-dimethylpyrazol-3-yl)oxamide imparts unique steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.

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